(2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate, with the CAS number 188200-05-7, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by its unique molecular structure and has garnered interest in various scientific fields due to its potential applications. The compound is also known by its systematic name, 1-O-tert-butyl 2-O-methyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate, and has a molecular formula of with a molecular weight of 245.272 g/mol .
The synthesis of (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate can be achieved through various methods, often involving multi-step organic reactions. One common approach involves the use of chiral auxiliary methods or asymmetric synthesis techniques to ensure the desired stereochemistry of the final product.
The molecular structure of (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate features a pyrrolidine ring substituted with a tert-butyl group and two carboxylate moieties. The stereochemistry at the second position is crucial for its biological activity.
(2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate can participate in several chemical reactions typical for dicarboxylic acids and their derivatives:
The reactivity of this compound is influenced by the presence of functional groups which can undergo nucleophilic attacks or elimination reactions depending on the reaction conditions employed.
The mechanism of action for (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate primarily relates to its interactions within biological systems. While specific pathways may vary, it is hypothesized that:
Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and neuroprotective effects .
The compound's stability under various conditions (temperature, pH) is essential for its application in laboratory settings and potential pharmaceutical formulations.
(2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate has potential applications in:
The compound is systematically named as (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate under IUPAC conventions [1] [4]. This name precisely defines:
Alternative naming includes 1-O-tert-butyl 2-O-methyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate, emphasizing the ester linkages [4]. Structural isomerism arises from:
Table 1: Structural Descriptors
| Descriptor | Value | Source |
|---|---|---|
| Canonical SMILES | COC(=O)[C@@H]1CCC(O)N1C(=O)OC(C)(C)C | [1] |
| InChI Key | AQZKCSDXFUBKRP-JAMMHHFISA-N | [4] |
| Molecular Formula | C₁₁H₁₉NO₅ | [10] |
The (2S) stereodescriptor specifies the absolute configuration at the C2 chiral center, crucial for molecular recognition [1] [8]. Pyrrolidine rings exhibit:
The C2 (S)-configuration determines:
Synthetic Pathways and Analytical Characterization
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1